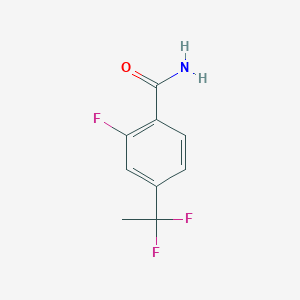
3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde is a synthetic organic compound It is characterized by the presence of a pyrimidinyl group, a tert-butyl group, and a methoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidinyl Group: Starting with a suitable precursor, the pyrimidinyl group can be synthesized through cyclization reactions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Methoxybenzaldehyde Moiety: This step may involve condensation reactions to attach the methoxybenzaldehyde group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits bioactive properties.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3,4-Dihydro-2,4-dioxo-1(2h)-pyrimidinyl)-3-(1,1-dimethylethyl)-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Eigenschaften
Molekularformel |
C16H18N2O4 |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)12-8-11(7-10(9-19)14(12)22-4)18-6-5-13(20)17-15(18)21/h5-9H,1-4H3,(H,17,20,21) |
InChI-Schlüssel |
SMALELRHDMIKEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=O)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
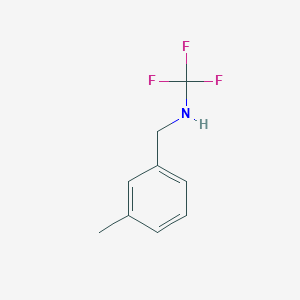
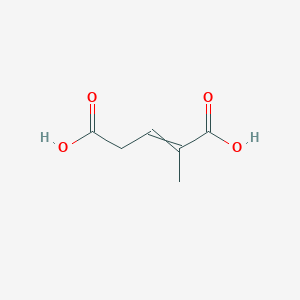
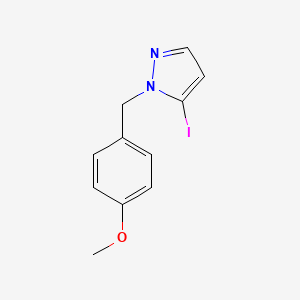
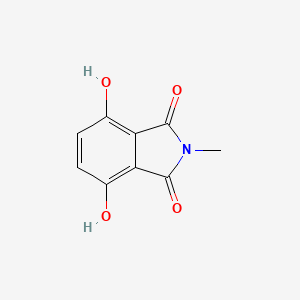

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
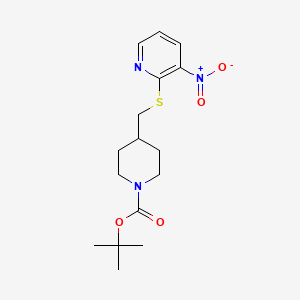

![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
